Cas no 2017706-82-8 (tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate)
tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- 2017706-82-8
- tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate
- EN300-797145
-
- Inchi: 1S/C13H21NO3/c1-5-11(15)9-7-6-8-10(9)14-12(16)17-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,14,16)
- InChI Key: YEYLYGCZQLOUBC-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1CCCC1C(C=C)=O)=O
Computed Properties
- Exact Mass: 239.15214353g/mol
- Monoisotopic Mass: 239.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 55.4Ų
tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-797145-0.05g |
tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate |
2017706-82-8 | 95.0% | 0.05g |
$948.0 | 2025-03-21 | |
| Enamine | EN300-797145-0.1g |
tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate |
2017706-82-8 | 95.0% | 0.1g |
$993.0 | 2025-03-21 | |
| Enamine | EN300-797145-0.25g |
tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate |
2017706-82-8 | 95.0% | 0.25g |
$1038.0 | 2025-03-21 | |
| Enamine | EN300-797145-0.5g |
tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate |
2017706-82-8 | 95.0% | 0.5g |
$1084.0 | 2025-03-21 | |
| Enamine | EN300-797145-1.0g |
tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate |
2017706-82-8 | 95.0% | 1.0g |
$1129.0 | 2025-03-21 | |
| Enamine | EN300-797145-2.5g |
tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate |
2017706-82-8 | 95.0% | 2.5g |
$2211.0 | 2025-03-21 | |
| Enamine | EN300-797145-5.0g |
tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate |
2017706-82-8 | 95.0% | 5.0g |
$3273.0 | 2025-03-21 | |
| Enamine | EN300-797145-10.0g |
tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate |
2017706-82-8 | 95.0% | 10.0g |
$4852.0 | 2025-03-21 |
tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate
Introduction to Tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate (CAS No. 2017706-82-8)
Tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate, a compound with the chemical formula C₁₁H₁₆NO₃, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its tert-butyl group and the presence of a prop-2-enoyl moiety attached to a cyclopentyl ring, which contributes to its unique structural and functional properties. The CAS number 2017706-82-8 uniquely identifies this substance, facilitating its recognition in scientific literature and industrial applications.
The tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate structure is of particular interest due to its potential as an intermediate in the synthesis of more complex pharmacophores. The carbamate functional group, which is part of the molecule's name, suggests a role in the development of drugs that require amide-based linkages. These linkages are commonly found in active pharmaceutical ingredients (APIs) where stability and bioavailability are critical factors.
Recent advancements in medicinal chemistry have highlighted the importance of cyclic structures in drug design. The cyclopentyl ring in this compound provides a rigid scaffold that can enhance binding affinity and selectivity, which are essential for effective drug action. Additionally, the prop-2-enoyl group introduces a region of unsaturation that can participate in various chemical reactions, such as Michael additions or Diels-Alder reactions, making it a versatile building block for synthetic chemists.
In the context of modern drug discovery, the tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate has been explored for its potential applications in treating various diseases. For instance, studies have indicated that compounds with similar structural motifs may exhibit anti-inflammatory properties by modulating key signaling pathways. The carbamate group, in particular, has been associated with molecules that interact with biological targets such as enzymes and receptors.
The synthesis of tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. One common synthetic route involves the condensation of cyclopentanone with prop-2-enal to form the corresponding enone derivative, followed by reaction with an amine source to introduce the carbamate functionality. The final step often includes protection-deprotection strategies to isolate the desired product.
From a computational chemistry perspective, the molecular properties of tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate have been extensively studied using various modeling techniques. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, which are crucial for understanding its behavior in biological systems. These studies have also helped in predicting potential side effects and interactions with other molecules.
The pharmacokinetic profile of this compound is another area of interest. Due to its molecular weight and structural features, it may exhibit moderate solubility in both water and organic solvents, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for developing formulations that maximize therapeutic efficacy while minimizing adverse effects.
Recent research has also explored the use of tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate as a scaffold for developing novel drug candidates. By modifying specific functional groups or introducing additional moieties, chemists can generate libraries of derivatives with tailored properties. High-throughput screening (HTS) techniques have been employed to rapidly assess the activity of these compounds against various biological targets.
The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate interacts with target proteins. These simulations help identify key binding residues and provide insights into the molecular basis of its pharmacological effects. Such information is invaluable for designing next-generation drugs with improved potency and selectivity.
In conclusion, tert-butyl N-[2-(prop-2-enoyl)cyclopentyl]carbamate (CAS No. 2017706-82-8) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules, while its biological activity suggests possible therapeutic applications. As research continues to uncover new aspects of this compound's properties and functions, it is likely to play an increasingly important role in the discovery and development of novel drugs.
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